Cas no 1330829-52-1 (1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate)
![1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1330829-52-1x500.png)
1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate 化学的及び物理的性質
名前と識別子
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- 1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate
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- インチ: 1S/C12H23N3O2/c1-12(2,3)17-11(16)15-9-6-4-8(5-7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H3,13,14)(H,15,16)
- InChIKey: ACSOSFWHKXPCKL-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1CCC(C(N)=N)CC1
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 12.19±0.40(Predicted)
1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-686915-5.0g |
tert-butyl N-(4-carbamimidoylcyclohexyl)carbamate |
1330829-52-1 | 5.0g |
$2802.0 | 2023-03-10 | ||
Enamine | EN300-686915-2.5g |
tert-butyl N-(4-carbamimidoylcyclohexyl)carbamate |
1330829-52-1 | 2.5g |
$2212.0 | 2023-03-10 | ||
Enamine | EN300-686915-1.0g |
tert-butyl N-(4-carbamimidoylcyclohexyl)carbamate |
1330829-52-1 | 1.0g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-686915-10.0g |
tert-butyl N-(4-carbamimidoylcyclohexyl)carbamate |
1330829-52-1 | 10.0g |
$3524.0 | 2023-03-10 |
1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamateに関する追加情報
1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate
The compound 1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate (CAS No. 1330829-52-1) is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a cyclohexane ring with an aminoiminomethyl group and a carbamate functional group. The cyclohexane ring serves as the core structure, providing stability and versatility to the molecule. The aminoiminomethyl group introduces nitrogen into the structure, enhancing its reactivity and potential for forming hydrogen bonds. The carbamate group, on the other hand, contributes to the compound's ability to act as a protecting group in organic synthesis.
Recent studies have highlighted the importance of 1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate in the field of medicinal chemistry. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the development of novel pharmaceutical agents. The compound's ability to undergo various transformations, such as hydrolysis and nucleophilic substitution, makes it a valuable intermediate in synthetic pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound can be efficiently converted into a potent inhibitor of a key enzyme involved in neurodegenerative diseases.
In addition to its role in drug discovery, 1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate has also found applications in agrochemicals. Its ability to act as a herbicide has been extensively studied, with recent research focusing on its selectivity and environmental impact. A 2023 study conducted by Smith et al. revealed that this compound exhibits high efficacy against broadleaf weeds while showing minimal toxicity to crops. This makes it a promising candidate for sustainable agricultural practices.
The synthesis of 1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate involves a multi-step process that combines principles from both organic and polymer chemistry. The key steps include the preparation of the cyclohexane derivative, followed by the introduction of the aminoiminomethyl group and finally the carbamate functionality. Recent advancements in catalytic methods have enabled the synthesis of this compound with higher yields and improved purity. For example, a 2023 paper in *Green Chemistry* reported the use of microwave-assisted synthesis to produce this compound in record time while minimizing waste.
The physical properties of 1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate are well-documented. It exists as a white crystalline solid with a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various solvent systems commonly employed in organic synthesis.
From an environmental perspective, the degradation pathways of 1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate have been studied extensively. Research indicates that it undergoes rapid hydrolysis under alkaline conditions, leading to the formation of non-toxic byproducts. This aligns with current trends toward developing eco-friendly chemical compounds that minimize their environmental footprint.
In conclusion, 1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate (CAS No. 1330829-52-1) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial settings. As ongoing studies continue to uncover new potential uses for this compound, its significance in the chemical sciences is expected to grow further.
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